17-(4-Ethoxyphenyl)-16,18-dioxo-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-1-carbaldehyde (non-preferred name)
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Overview
Description
17-(4-ETHOXYPHENYL)-16,18-DIOXO-17-AZAPENTACYCLO[6.6.5.0~2,7~.0~9,14~.0~15,19~]NONADECA-2,4,6,9,11,13-HEXAENE-1-CARBALDEHYDE: is a complex organic compound characterized by its unique pentacyclic structure. This compound is notable for its potential applications in various fields, including medicinal chemistry and materials science. Its structure includes multiple aromatic rings and functional groups, which contribute to its reactivity and potential utility in synthetic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 17-(4-ETHOXYPHENYL)-16,18-DIOXO-17-AZAPENTACYCLO[6.6.5.0~2,7~.0~9,14~.0~15,19~]NONADECA-2,4,6,9,11,13-HEXAENE-1-CARBALDEHYDE typically involves multi-step organic synthesis. Key steps may include:
Formation of the Pentacyclic Core: This can be achieved through a series of cyclization reactions, often starting from simpler aromatic precursors.
Introduction of Functional Groups: Functional groups such as the ethoxyphenyl and carbaldehyde groups are introduced through selective substitution reactions.
Oxidation and Reduction Steps: These steps are crucial for achieving the desired oxidation states of the compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the aldehyde group, to form carboxylic acids.
Reduction: Reduction reactions can convert the ketone groups to alcohols.
Substitution: Aromatic substitution reactions can modify the ethoxyphenyl group or other aromatic rings.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, nitrating agents, sulfonating agents.
Major Products
Oxidation Products: Carboxylic acids.
Reduction Products: Alcohols.
Substitution Products: Halogenated, nitrated, or sulfonated derivatives.
Scientific Research Applications
Chemistry
In synthetic chemistry, this compound can serve as a building block for more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.
Biology
The compound’s potential biological activity makes it a candidate for drug discovery and development. Its interactions with biological macromolecules can be studied to identify potential therapeutic applications.
Medicine
In medicinal chemistry, the compound could be investigated for its potential as an anti-cancer, anti-inflammatory, or antimicrobial agent. Its ability to interact with specific molecular targets could lead to the development of new pharmaceuticals.
Industry
In materials science, the compound’s unique structure could be utilized in the development of new materials with specific properties, such as conductivity, fluorescence, or mechanical strength.
Mechanism of Action
The mechanism of action of 17-(4-ETHOXYPHENYL)-16,18-DIOXO-17-AZAPENTACYCLO[6.6.5.0~2,7~.0~9,14~.0~15,19~]NONADECA-2,4,6,9,11,13-HEXAENE-1-CARBALDEHYDE would depend on its specific application. In a biological context, it may interact with enzymes or receptors, altering their activity. The compound’s multiple functional groups allow for diverse interactions with molecular targets, potentially affecting various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
- 17-(4-METHOXYPHENYL)-16,18-DIOXO-17-AZAPENTACYCLO[6.6.5.0~2,7~.0~9,14~.0~15,19~]NONADECA-2,4,6,9,11,13-HEXAENE-1-CARBALDEHYDE
- 17-(4-HYDROXYPHENYL)-16,18-DIOXO-17-AZAPENTACYCLO[6.6.5.0~2,7~.0~9,14~.0~15,19~]NONADECA-2,4,6,9,11,13-HEXAENE-1-CARBALDEHYDE
Uniqueness
The ethoxy group in 17-(4-ETHOXYPHENYL)-16,18-DIOXO-17-AZAPENTACYCLO[6.6.5.0~2,7~.0~9,14~.0~15,19~]NONADECA-2,4,6,9,11,13-HEXAENE-1-CARBALDEHYDE provides unique electronic and steric properties compared to its methoxy and hydroxy analogs. This can influence its reactivity and interactions with other molecules, making it a distinct compound with potentially unique applications.
Properties
Molecular Formula |
C27H21NO4 |
---|---|
Molecular Weight |
423.5 g/mol |
IUPAC Name |
17-(4-ethoxyphenyl)-16,18-dioxo-17-azapentacyclo[6.6.5.02,7.09,14.015,19]nonadeca-2,4,6,9,11,13-hexaene-1-carbaldehyde |
InChI |
InChI=1S/C27H21NO4/c1-2-32-17-13-11-16(12-14-17)28-25(30)23-22-18-7-3-5-9-20(18)27(15-29,24(23)26(28)31)21-10-6-4-8-19(21)22/h3-15,22-24H,2H2,1H3 |
InChI Key |
WHFLQDAWCUJGRF-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=C(C=C1)N2C(=O)C3C4C5=CC=CC=C5C(C3C2=O)(C6=CC=CC=C46)C=O |
Origin of Product |
United States |
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